3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate
Description
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate is a fluorinated benzoazepinone derivative with a molecular formula of C12H13FN2O5 (when combined with hemimalonate). The core structure consists of a seven-membered azepinone ring fused to a benzene ring, substituted with an amino group at position 3 and a fluorine atom at position 7. The hemimalonate salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C23H26F2N4O6 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-amino-9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one;propanedioic acid |
InChI |
InChI=1S/2C10H11FN2O.C3H4O4/c2*11-7-3-1-2-6-4-5-8(12)10(14)13-9(6)7;4-2(5)1-3(6)7/h2*1-3,8H,4-5,12H2,(H,13,14);1H2,(H,4,5)(H,6,7) |
InChI Key |
CDTBEIYZKMLPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)NC(=O)C1N.C1CC2=C(C(=CC=C2)F)NC(=O)C1N.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Approach: Cyclization of Precursors
The synthesis typically begins with the formation of a suitable precursor, often a substituted ortho-aminobenzophenone or related intermediates, which undergo cyclization to form the benzodiazepine core. The key steps involve:
- Formation of an acyclic precursor with amino and fluorine functionalities.
- Cyclization under controlled conditions to generate the fused heterocycle.
Specific Synthesis Pathways
Based on patent literature and peer-reviewed research, two predominant methods are used:
| Method | Description | Key Reagents | Conditions | References |
|---|---|---|---|---|
| Method A | Cyclization of N-aryl-2-aminoacetamides | Aromatic amines, chloroformates, or acyl chlorides | Reflux in polar solvents (e.g., ethanol, acetic acid) | Patent US3766169A, 1973 |
| Method B | Multi-step synthesis involving halogenation and nucleophilic substitution | Aromatic precursors, fluorinating agents (e.g., Selectfluor), amines | Stepwise reactions at room temperature to elevated temperatures | Literature review, 2025 |
Detailed Reaction Pathways
Synthesis via Cyclization of N-Substituted Precursors
Step 1: Preparation of N-aryl-2-aminoacetamides
- Starting from substituted aniline derivatives, reaction with chloroacetyl chloride forms N-aryl-2-chloroacetamides.
- These intermediates are then converted into N-aryl-2-aminoacetamides via nucleophilic substitution.
Step 2: Cyclization to Benzodiazepine Core
- The N-aryl-2-aminoacetamide undergoes intramolecular cyclization upon heating in an acid or base catalyst, forming the benzodiazepine ring.
Step 2: Introduction of Amino Group
- The halogenated intermediate undergoes nucleophilic substitution with ammonia or primary amines, replacing halogens with amino groups at the 3-position.
Step 3: Fluorination at the 9-Position
- Selective fluorination is performed using electrophilic fluorinating agents, as noted above.
Step 4: Hemimalonate Formation
- The hemimalonate derivative is synthesized via esterification with malonic acid derivatives, often under reflux conditions with coupling agents like DCC (dicyclohexylcarbodiimide).
Reaction Conditions and Optimization
| Parameter | Typical Range | Purpose | References |
|---|---|---|---|
| Temperature | 0°C to 80°C | Control reaction rate and selectivity | Patent US3766169A, 1973 |
| Solvent | Ethanol, acetic acid, acetonitrile | Solubilize reactants, facilitate cyclization | Literature review |
| Reagents | Phosphorus pentahalide, fluorinating agents, ammonia | Functional group transformations | Patent US3766169A, 1973 |
| Reaction Time | 1–24 hours | Complete conversion | Patent US3766169A |
Notes on Synthesis Challenges and Modifications
- Regioselectivity : Fluorination at the 9-position requires careful control to avoid multiple substitutions.
- Yield Optimization : Use of excess reagents and optimized temperature profiles enhances yield.
- Purity : Purification via chromatography or recrystallization is essential for pharmaceutical-grade compounds.
- Derivatization : Structural modifications at the amino group or fluorine position can tailor biological activity.
Summary of Key Preparation Methods
| Method | Advantages | Limitations | References |
|---|---|---|---|
| Cyclization of N-aryl-2-aminoacetamides | Straightforward, high yield | Requires multiple steps | Patent US3766169A |
| Multi-step benzodiazepinedione route | Precise functionalization | Longer synthesis time | Literature, 2025 |
Chemical Reactions Analysis
Types of Reactions
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluorine group is replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoazepines with various functional groups.
Scientific Research Applications
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic
Biological Activity
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate is a compound that belongs to the class of benzo[b]azepines, characterized by a bicyclic structure. Its unique chemical properties arise from the presence of an amino group and a fluorine atom. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
- Molecular Formula : C23H26F2N4O6
- Molecular Weight : 492.48 g/mol
- CAS Number : 1214838-70-6
Research indicates that compounds similar to 3-amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one have exhibited various biological activities, particularly in neuroprotection and modulation of ion channels. The compound's structural features suggest potential interactions with neurotransmitter systems, specifically through modulation of sodium/calcium exchangers (NCX) which play a critical role in neuronal health and function .
Biological Activities
The biological activities of 3-amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate can be summarized as follows:
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits in models of ischemia. This is hypothesized to be due to its ability to modulate NCX isoforms, which are critical during hypoxic conditions .
- Ion Channel Modulation : The compound is believed to interact with ion channels, particularly affecting calcium homeostasis in neurons. This interaction could lead to enhanced neuronal survival under stress conditions .
- Potential Antidepressant Properties : Similar compounds have been studied for their antidepressant effects, suggesting that 3-amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may also have mood-stabilizing properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of benzodiazepine derivatives related to this compound:
Study 1: Neuroprotection in Ischemic Models
In a study examining the effects of various benzodiazepinonic derivatives on NCX activity, compound 1 (a derivative) was shown to provide significant neuroprotection in primary rat cortical neurons exposed to oxygen-glucose deprivation (OGD). The results indicated that pre-treatment with the compound improved cell viability post-reoxygenation .
Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis revealed that modifications to the benzodiazepine core could enhance or diminish biological activity. Compounds with specific substitutions exhibited varying degrees of NCX modulation, highlighting the importance of structural features in determining pharmacological effects .
Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate | C23H26F2N4O6 | Neuroprotective potential; ion channel modulation |
| 8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | C12H12N2O | Lacks fluorine; potential antidepressant properties |
| 7-Amino-3,4-dihydroquinolin-2(1H)-one | C10H10N2O | Different bicyclic structure; studied for anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the benzoazepinone family, which is characterized by a bicyclic framework. Key structural variations among analogues include:
- Substituent type and position (e.g., amino, fluoro, hydroxy, halogen).
- Salt forms (e.g., hemimalonate, hydrochloride, oxalate).
- Ring saturation (dihydro vs. tetrahydro derivatives).
Table 1: Structural and Pharmacological Comparison
*Molecular weight includes hemimalonate counterion.
Key Findings
Amino Group Impact: The presence of a 3-amino group (as in the target compound and ’s analogue) is critical for interactions with biological targets. For example, 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one was used in mutasynthesis to generate capuramycin analogues with antimycobacterial activity .
Fluorine vs. Chlorine : Fluorine at position 9 (target compound) offers improved metabolic stability and lipophilicity compared to the chloro analogue (). However, chloro derivatives may exhibit stronger electrophilic character, affecting reactivity .
Diazepin vs. Azepin Cores : The diazepin isomer () introduces an additional nitrogen, altering ring strain and hydrogen-bonding capacity, which may reduce efficacy in certain applications .
Salt Forms : Hemimalonate and oxalate salts () enhance aqueous solubility compared to hydrochloride salts (), making them preferable for formulation .
Q & A
Q. What synthetic routes are commonly employed to prepare 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate?
- Methodological Answer: The synthesis typically involves cyclization of 2-aminobenzamide derivatives with fluorinated precursors under acidic conditions. For example, refluxing 2-aminobenzamides with orthoesters in absolute ethanol and acetic acid (1.5–2 equivalents) for 12–24 hours facilitates cyclization to the benzazepinone core. Fluorination at the 9-position is achieved using fluorinating agents (e.g., Selectfluor) during intermediate stages. Post-synthesis, the hemimalonate salt is formed via crystallization with malonic acid to enhance stability .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer:
- 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), carbonyl groups (C=O at ~1650 cm⁻¹ in IR), and the hemimalonate moiety (distinctive splitting patterns).
- IR Spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and NH/OH stretches (3200–3500 cm⁻¹).
- Mass Spectrometry : ESI-HRMS provides exact mass (e.g., m/z 250.0845 [M+H]+) to validate molecular formula .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values.
- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.
- Neuromodulation : Evaluate binding affinity to nicotinic acetylcholine receptors (nAChRs) via radioligand displacement assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of the benzazepinone core?
- Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions.
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Automated pH Control : Maintain optimal acidity (pH 4–5) during hemimalonate salt formation to improve crystallinity .
Q. What strategies resolve contradictory cytotoxicity data across different cell lines?
- Methodological Answer:
- Mechanistic Profiling : Compare transcriptomic profiles of sensitive vs. resistant cell lines to identify target pathways.
- Metabolic Stability Assays : Assess intracellular accumulation via LC-MS to rule out permeability issues.
- Structural Analog Comparison : Test derivatives (e.g., 9-chloro or 9-methyl) to isolate fluorine-specific effects .
Q. How does fluorination at the 9-position influence receptor binding compared to other substituents?
- Methodological Answer:
- Computational Docking : Perform molecular dynamics simulations to compare interactions of 9-F vs. 9-Cl/9-CH₃ with target receptors (e.g., nAChRs).
- SAR Studies : Synthesize analogs and measure binding affinities (Kᵢ values) to quantify fluorine’s electronegativity impact.
- Crystallography : Co-crystallize the compound with receptors to visualize hydrogen-bonding and hydrophobic interactions .
Q. What analytical methods are suitable for characterizing rotational isomers in this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
